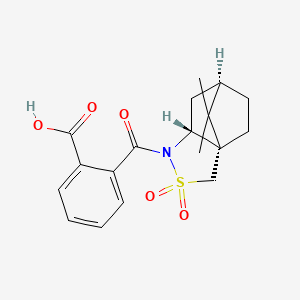
Ácido (2-Etoxi-4,5-difluorofenil)borónico
Descripción general
Descripción
“(2-Ethoxy-4,5-difluorophenyl)boronic acid” is a boronic acid derivative with the molecular formula C8H9BF2O3 . It is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Synthesis Analysis
The synthesis of boronic acids like “(2-Ethoxy-4,5-difluorophenyl)boronic acid” often involves Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process uses a variety of boron reagents, with properties tailored for specific coupling conditions . Protodeboronation of pinacol boronic esters is another method used in the synthesis of boronic acids .Molecular Structure Analysis
The molecular structure of “(2-Ethoxy-4,5-difluorophenyl)boronic acid” is represented by the formula C8H9BF2O3 . Its average mass is 201.963 Da and its monoisotopic mass is 202.061279 Da .Chemical Reactions Analysis
Boronic acids like “(2-Ethoxy-4,5-difluorophenyl)boronic acid” are often used in Suzuki–Miyaura cross-coupling reactions . These reactions involve the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
“(2-Ethoxy-4,5-difluorophenyl)boronic acid” is a solid at room temperature . Its molecular weight is 201.96 .Aplicaciones Científicas De Investigación
Síntesis Farmacéutica
El ácido (2-Etoxi-4,5-difluorofenil)borónico, también conocido como ácido 4,5-difluoro-2-etoxifenilborónico, es un derivado del ácido borónico que juega un papel crucial en la síntesis de varios compuestos farmacéuticos. Su capacidad para formar enlaces covalentes con glicoproteínas en las superficies celulares lo hace valioso para aplicaciones de terapia dirigida . Los ácidos borónicos son conocidos por su uso como reactivos y catalizadores en la síntesis orgánica, lo que incluye su papel en la preparación de fármacos terapéuticos .
Síntesis Orgánica
En química orgánica, este compuesto se utiliza por su reactividad en reacciones de acoplamiento cruzado de Suzuki-Miyaura, una reacción de formación de enlaces carbono-carbono ampliamente aplicada. Esta reacción es conocida por sus condiciones suaves y tolerancia a grupos funcionales, lo que la hace adecuada para crear moléculas orgánicas complejas .
Biología Química
Los ácidos borónicos sirven como sondas y sensores debido a sus propiedades únicas. Se pueden utilizar para detectar diversas sustancias biológicas y tienen aplicaciones en la investigación de biología química .
Bioconjugación
El grupo ácido borónico del compuesto permite su uso en la construcción de bioconjugados con fines terapéuticos. Puede actuar como una cabeza de guerra de bioconjugación, una pieza central de las estructuras de enlace o como una carga útil funcional en sistemas de administración de fármacos .
Aplicaciones Biomédicas
Los ácidos borónicos tienen químicas que son particularmente útiles a pH fisiológico, lo que abre aplicaciones multidisciplinarias en la ciencia biomédica. Se consideran para su uso en productos farmacéuticos y biología química debido a sus interacciones únicas con los sistemas biológicos .
Química Medicinal
La introducción de ácidos borónicos en moléculas de fármacos puede mejorar diversas propiedades, incluidas las características farmacocinéticas, como la biodisponibilidad y la toxicidad. Estas mejoras se atribuyen a las características fisicoquímicas de los ácidos borónicos .
Mecanismo De Acción
Target of Action
Boronic acids, including this compound, are generally known to interact with various biological targets, often acting as inhibitors or modulators .
Mode of Action
(2-Ethoxy-4,5-difluorophenyl)boronic acid, like other boronic acids, is known to participate in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a palladium catalyst . The boronic acid acts as a nucleophile, transferring its organic group to the palladium catalyst in a process known as transmetalation .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which (2-Ethoxy-4,5-difluorophenyl)boronic acid participates, is a key step in many synthetic pathways, particularly in the synthesis of biaryl compounds . These compounds are prevalent in various natural products and pharmaceuticals .
Pharmacokinetics
Boronic acids are generally well-absorbed and can distribute throughout the body due to their ability to form reversible covalent bonds with 1,2 and 1,3-diols, commonly found in biological systems .
Result of Action
The primary result of the action of (2-Ethoxy-4,5-difluorophenyl)boronic acid is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and materials .
Action Environment
The action of (2-Ethoxy-4,5-difluorophenyl)boronic acid, like other boronic acids, can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is typically performed under mild conditions and is tolerant of a wide range of functional groups . Additionally, the stability of boronic acids can be affected by factors such as temperature and humidity . Therefore, it is recommended to store (2-Ethoxy-4,5-difluorophenyl)boronic acid in a dry environment at room temperature .
Safety and Hazards
“(2-Ethoxy-4,5-difluorophenyl)boronic acid” is classified under hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Direcciones Futuras
Boronic acids like “(2-Ethoxy-4,5-difluorophenyl)boronic acid” have a wide range of applications in organic synthesis . They are valuable building blocks and can be used to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides . Future research may focus on developing new synthetic methods and exploring novel applications of boronic acids.
Propiedades
IUPAC Name |
(2-ethoxy-4,5-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF2O3/c1-2-14-8-4-7(11)6(10)3-5(8)9(12)13/h3-4,12-13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDGIGNOIJJEGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1OCC)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584628 | |
| Record name | (2-Ethoxy-4,5-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
870778-87-3 | |
| Record name | (2-Ethoxy-4,5-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Difluoro-2-ethoxyphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



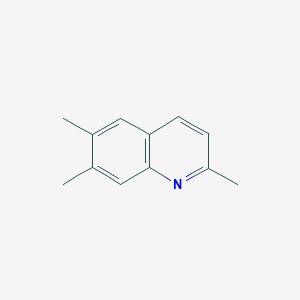


![3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine](/img/structure/B1355158.png)

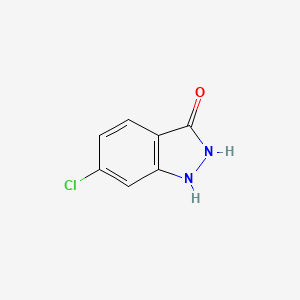
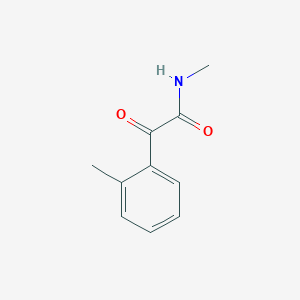
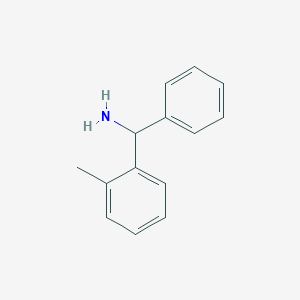
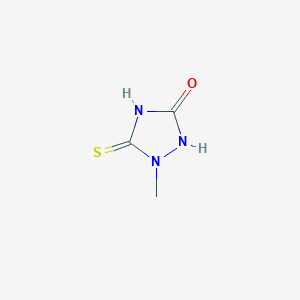
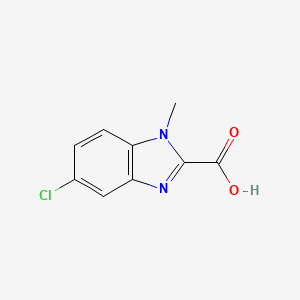
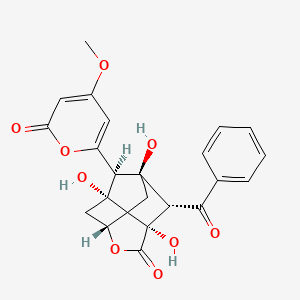
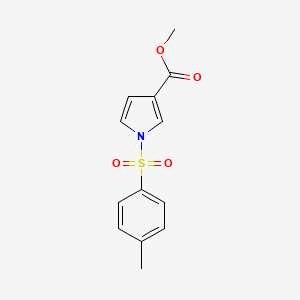
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde](/img/structure/B1355185.png)
